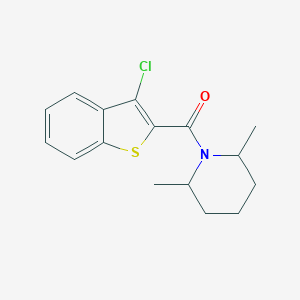
(3-Chloro-1-benzothiophen-2-yl)(2,6-dimethylpiperidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Chloro-1-benzothiophen-2-yl)(2,6-dimethylpiperidin-1-yl)methanone is a chemical compound that belongs to the class of benzothiophenes. This compound is characterized by the presence of a chloro-substituted benzothiophene ring and a dimethylpiperidinyl group attached to a methanone moiety. Benzothiophenes are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-1-benzothiophen-2-yl)(2,6-dimethylpiperidin-1-yl)methanone typically involves the following steps:
Formation of the Benzothiophene Ring: The benzothiophene ring can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable electrophile.
Chlorination: The benzothiophene ring is then chlorinated at the 3-position using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Attachment of the Piperidinyl Group: The 2,6-dimethylpiperidin-1-yl group is introduced through a nucleophilic substitution reaction, where the piperidine derivative reacts with the chlorinated benzothiophene.
Formation of the Methanone Moiety:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidinyl group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group of the methanone moiety, converting it to an alcohol.
Substitution: The chloro group on the benzothiophene ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used as oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as ammonia, primary amines, or thiols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: N-oxides of the piperidinyl group.
Reduction: Alcohol derivatives of the methanone moiety.
Substitution: Various substituted benzothiophene derivatives depending on the nucleophile used.
科学的研究の応用
(3-Chloro-1-benzothiophen-2-yl)(2,6-dimethylpiperidin-1-yl)methanone has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological and inflammatory diseases.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Chemical Biology: It serves as a probe to investigate cellular pathways and mechanisms.
Industrial Applications: The compound is used in the synthesis of advanced materials and as an intermediate in the production of other chemicals.
作用機序
The mechanism of action of (3-Chloro-1-benzothiophen-2-yl)(2,6-dimethylpiperidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro-substituted benzothiophene ring and the piperidinyl group contribute to its binding affinity and specificity. The compound can modulate the activity of its targets, leading to various biological effects, such as inhibition of enzyme activity or receptor antagonism.
類似化合物との比較
Similar Compounds
(3-Chloro-1-benzothiophen-2-yl)(2,6-dimethylpiperidin-1-yl)methanol: Similar structure but with an alcohol group instead of a methanone.
(3-Chloro-1-benzothiophen-2-yl)(2,6-dimethylpiperidin-1-yl)ethanone: Similar structure but with an ethanone group instead of a methanone.
(3-Chloro-1-benzothiophen-2-yl)(2,6-dimethylpiperidin-1-yl)propane: Similar structure but with a propane group instead of a methanone.
Uniqueness
(3-Chloro-1-benzothiophen-2-yl)(2,6-dimethylpiperidin-1-yl)methanone is unique due to its specific combination of a chloro-substituted benzothiophene ring and a dimethylpiperidinyl group attached to a methanone moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
特性
分子式 |
C16H18ClNOS |
|---|---|
分子量 |
307.8g/mol |
IUPAC名 |
(3-chloro-1-benzothiophen-2-yl)-(2,6-dimethylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C16H18ClNOS/c1-10-6-5-7-11(2)18(10)16(19)15-14(17)12-8-3-4-9-13(12)20-15/h3-4,8-11H,5-7H2,1-2H3 |
InChIキー |
AJXSXGNXXNXKQD-UHFFFAOYSA-N |
SMILES |
CC1CCCC(N1C(=O)C2=C(C3=CC=CC=C3S2)Cl)C |
正規SMILES |
CC1CCCC(N1C(=O)C2=C(C3=CC=CC=C3S2)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![dimethyl 3-methyl-5-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B457488.png)
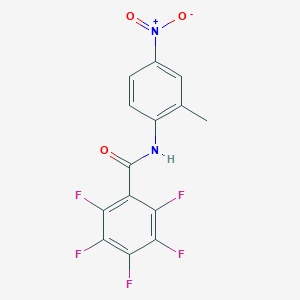
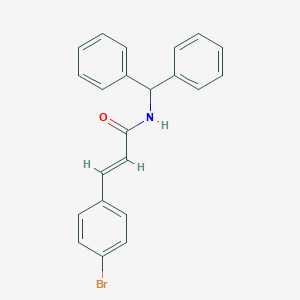
![Butyl 4-({[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)benzoate](/img/structure/B457495.png)
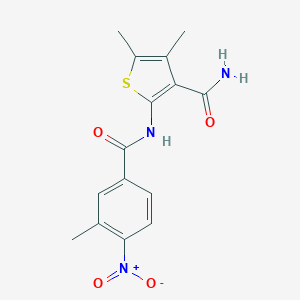
![2-(3,4-dimethoxyphenyl)-N-[4-({[2-(3,4-dimethoxyphenyl)-4-quinolinyl]carbonyl}amino)butyl]-4-quinolinecarboxamide](/img/structure/B457500.png)
![isopropyl 4,5-dimethyl-2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B457502.png)
![N-(3-FLUOROPHENYL)-3-({2-[(3-FLUOROPHENYL)CARBAMOYL]ETHYL}SULFANYL)PROPANAMIDE](/img/structure/B457503.png)
![2-CHLORO-N-[2-(2-CHLOROBENZAMIDO)-5-METHYLPHENYL]BENZAMIDE](/img/structure/B457505.png)
![3-({4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}CARBONYL)BICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID](/img/structure/B457507.png)
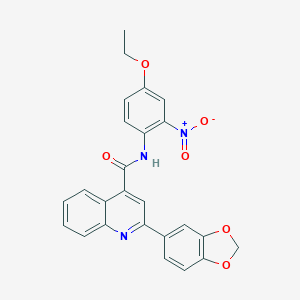
![N-{3-[(diphenylacetyl)amino]phenyl}-2,2-diphenylacetamide](/img/structure/B457509.png)
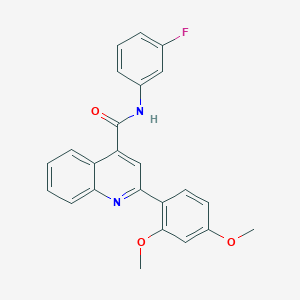
![3-(4-chlorophenyl)-N-(2-{[3-(4-chlorophenyl)acryloyl]amino}phenyl)acrylamide](/img/structure/B457511.png)
